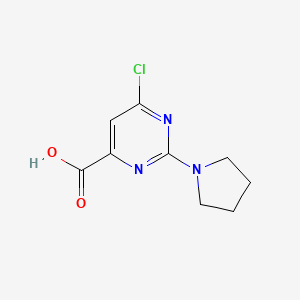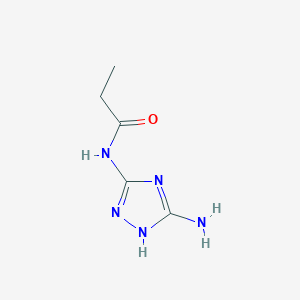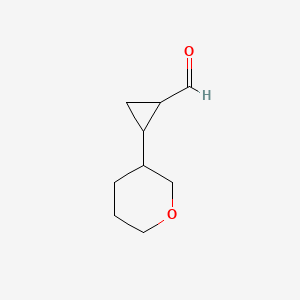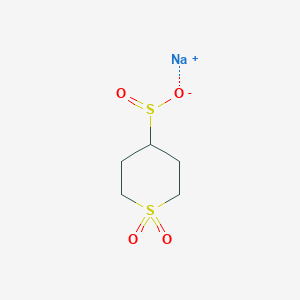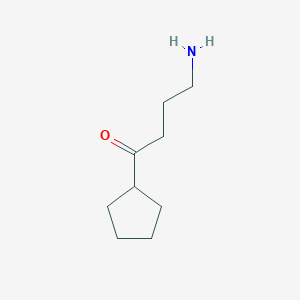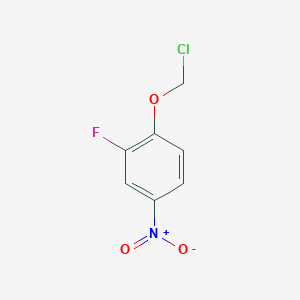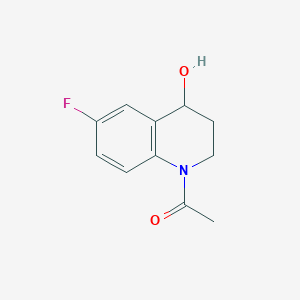
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylbutyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylamine with 1,2,4-triazole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the formation of the desired product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For instance, the use of mesoporous alumina as a catalyst has been shown to be effective in similar reactions .
Análisis De Reacciones Químicas
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein interactions. Its triazole ring is known to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Triazole derivatives are known for their antifungal and antimicrobial properties, making this compound a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. This interaction can inhibit or modulate the function of these biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole: The parent compound without the 3-methylbutyl group. It is simpler in structure and has different reactivity and applications.
3-Methyl-1-butanol: A related compound with a similar alkyl group but lacking the triazole ring. It is used as a solvent and intermediate in chemical synthesis.
Isoamyl acetate: Another compound with a similar alkyl group, used primarily in the fragrance industry for its pleasant odor
The uniqueness of this compound lies in its combination of the triazole ring and the 3-methylbutyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(3-methylbutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-6(2)3-4-11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10) |
Clave InChI |
NYMPVWGDUFHASA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
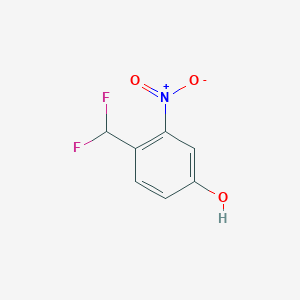

![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
